molecular formula C5H2ClF3N2O B15056012 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine

Cat. No.: B15056012
M. Wt: 198.53 g/mol
InChI Key: XEZGTJZTUVYTIK-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, hydroxyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with a hydroxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-chloro-5-oxo-2-(trifluoromethyl)pyrimidine, while substitution of the chlorine atom with an amine could produce 4-amino-5-hydroxy-2-(trifluoromethyl)pyrimidine.

Scientific Research Applications

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-hydroxy-2-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydroxyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H2ClF3N2O

Molecular Weight

198.53 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidin-5-ol

InChI

InChI=1S/C5H2ClF3N2O/c6-3-2(12)1-10-4(11-3)5(7,8)9/h1,12H

InChI Key

XEZGTJZTUVYTIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)Cl)O

Origin of Product

United States

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